1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features multiple functional groups, including pyrazole, pyridazine, furan, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and a 1,3-diketone, to form the pyrazole ring.
Construction of the pyridazine ring: Using a cyclization reaction involving appropriate precursors.
Attachment of the furan moiety: Through a nucleophilic substitution reaction.
Formation of the piperidine ring: Via a cyclization reaction.
Coupling reactions: To link the different moieties together under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(phenylmethyl)piperidine-3-carboxamide
- 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Uniqueness
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is unique due to the presence of the furan moiety, which can impart different electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(19-12-15-5-2-11-26-15)14-4-1-9-23(13-14)16-6-7-17(22-21-16)24-10-3-8-20-24/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYUAUNARHLWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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